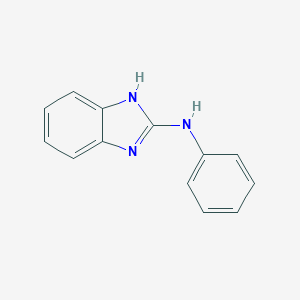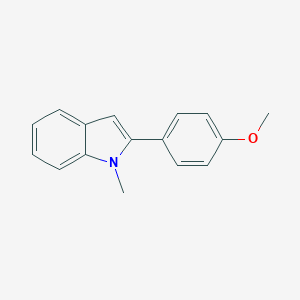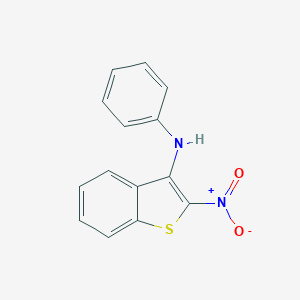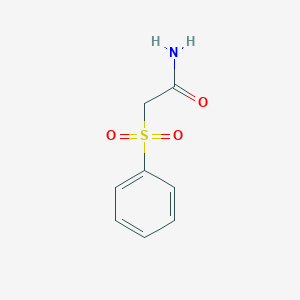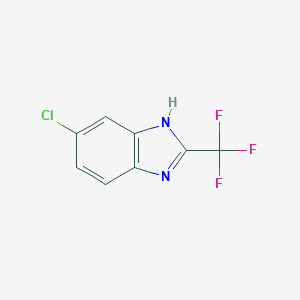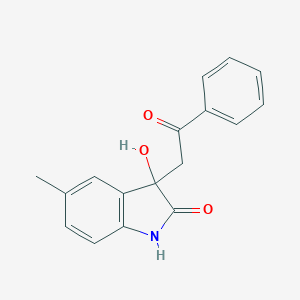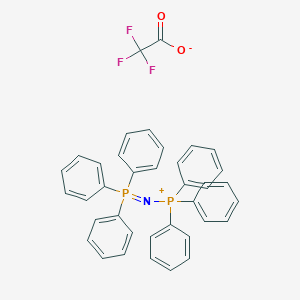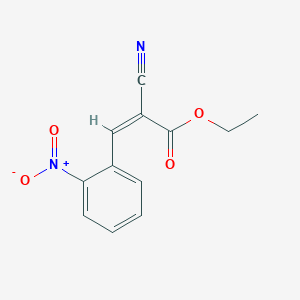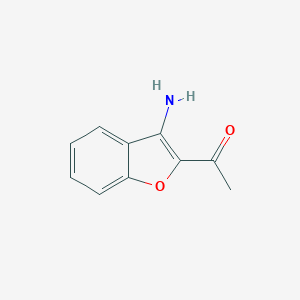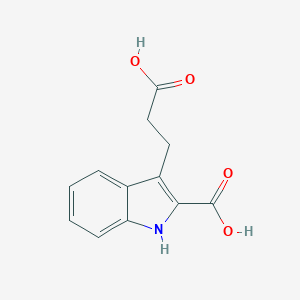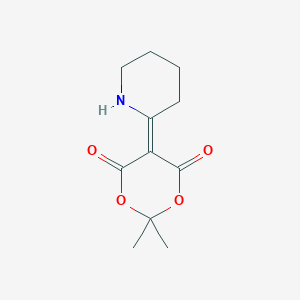![molecular formula C17H15NO2 B183047 2H-1-Benzopyran-2-one, 4-[(2-phenylethyl)amino]- CAS No. 111222-28-7](/img/structure/B183047.png)
2H-1-Benzopyran-2-one, 4-[(2-phenylethyl)amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1-Benzopyran-2-one, 4-[(2-phenylethyl)amino]-, also known as coumarin-2-ethylphenethylamine or 2-CEPE, is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of compounds that are widely found in plants and have been used for medicinal purposes for centuries. 2-CEPE has gained attention in recent years due to its potential as a research tool in the field of neuroscience.
Mécanisme D'action
The mechanism of action of 2-CEPE is not fully understood, but it is believed to involve the inhibition of the serotonin transporter. By inhibiting the reuptake of serotonin, 2-CEPE may increase the levels of serotonin in the brain, which could have a range of physiological and behavioral effects.
Effets Biochimiques Et Physiologiques
Studies have shown that 2-CEPE has a range of biochemical and physiological effects. It has been shown to increase the release of serotonin in the brain, which could have antidepressant and anxiolytic effects. It has also been shown to have analgesic effects, which could make it useful in the treatment of pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-CEPE is that it is relatively easy to synthesize and purify, which makes it a useful research tool. However, one of the limitations of 2-CEPE is that it has not been extensively studied in vivo, so its effects in living organisms are not well understood.
Orientations Futures
There are several potential future directions for research on 2-CEPE. One area of interest is the potential use of 2-CEPE in the treatment of depression and anxiety. Another area of interest is the potential use of 2-CEPE as a research tool to study the role of the serotonin transporter in the brain. Additionally, further studies are needed to better understand the biochemical and physiological effects of 2-CEPE in vivo.
Méthodes De Synthèse
2-CEPE can be synthesized by reacting 2-hydroxycoumarin with 2-phenylethylamine in the presence of a catalyst. The reaction results in the formation of 2-CEPE, which can be purified using standard laboratory techniques.
Applications De Recherche Scientifique
2-CEPE has been studied for its potential use as a research tool in the field of neuroscience. It has been shown to have affinity for the serotonin transporter, which is a protein that plays a key role in regulating the levels of serotonin in the brain. Serotonin is a neurotransmitter that is involved in a wide range of physiological and behavioral processes, including mood, appetite, and sleep.
Propriétés
Numéro CAS |
111222-28-7 |
|---|---|
Nom du produit |
2H-1-Benzopyran-2-one, 4-[(2-phenylethyl)amino]- |
Formule moléculaire |
C17H15NO2 |
Poids moléculaire |
265.31 g/mol |
Nom IUPAC |
4-(2-phenylethylamino)chromen-2-one |
InChI |
InChI=1S/C17H15NO2/c19-17-12-15(14-8-4-5-9-16(14)20-17)18-11-10-13-6-2-1-3-7-13/h1-9,12,18H,10-11H2 |
Clé InChI |
BWZATJSVMMHRIQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC2=CC(=O)OC3=CC=CC=C32 |
SMILES canonique |
C1=CC=C(C=C1)CCNC2=CC(=O)OC3=CC=CC=C32 |
Solubilité |
1.1 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



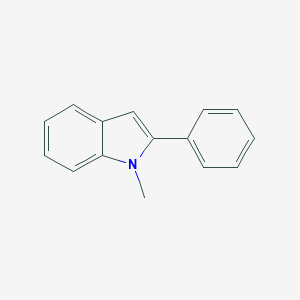
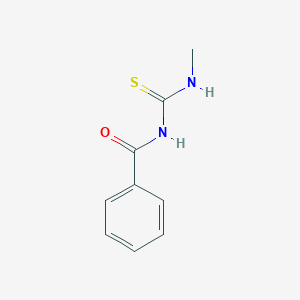
![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B182967.png)
